molecular formula C9H7BrClNO2 B12461961 methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate

methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate

Cat. No.: B12461961
M. Wt: 276.51 g/mol
InChI Key: HABAMKVCMCFJDP-UHFFFAOYSA-N
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Description

Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate is a chemical compound with the molecular formula C9H7BrClNO2 and a molecular weight of 276.51 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, along with an acrylate ester group. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate typically involves the reaction of 6-bromo-2-chloropyridine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine and chlorine atoms, as well as the acrylate group, suggests that it may interact with enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO2/c1-14-8(13)5-3-6-2-4-7(10)12-9(6)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABAMKVCMCFJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(N=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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